
2,4,6-Tris(2-methoxyphenoxy)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(2-methoxyphenoxy)-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-methoxyphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-methoxyphenol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 2-methoxyphenoxy groups. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. Large-scale reactors and continuous flow systems are often employed to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
2,4,6-Tris(2-methoxyphenoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Partially hydrogenated triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
科学的研究の応用
2,4,6-Tris(2-methoxyphenoxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
作用機序
The mechanism of action of 2,4,6-Tris(2-methoxyphenoxy)-1,3,5-triazine depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The methoxyphenoxy groups can interact with hydrophobic pockets in proteins, while the triazine core can form hydrogen bonds or coordinate with metal ions. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.
類似化合物との比較
2,4,6-Tris(2-methoxyphenoxy)-1,3,5-triazine can be compared with other triazine derivatives, such as:
2,4,6-Tris(4-methoxyphenoxy)-1,3,5-triazine: Similar structure but with methoxy groups at different positions, leading to different reactivity and applications.
2,4,6-Tris(2-hydroxyphenoxy)-1,3,5-triazine: Hydroxy groups instead of methoxy groups, which can form stronger hydrogen bonds and have different solubility properties.
2,4,6-Tris(2-chlorophenoxy)-1,3,5-triazine: Chlorine atoms instead of methoxy groups, resulting in different electronic properties and reactivity.
特性
CAS番号 |
1919-19-3 |
|---|---|
分子式 |
C24H21N3O6 |
分子量 |
447.4 g/mol |
IUPAC名 |
2,4,6-tris(2-methoxyphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C24H21N3O6/c1-28-16-10-4-7-13-19(16)31-22-25-23(32-20-14-8-5-11-17(20)29-2)27-24(26-22)33-21-15-9-6-12-18(21)30-3/h4-15H,1-3H3 |
InChIキー |
VWYNRKLJUNWLRL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OC2=NC(=NC(=N2)OC3=CC=CC=C3OC)OC4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


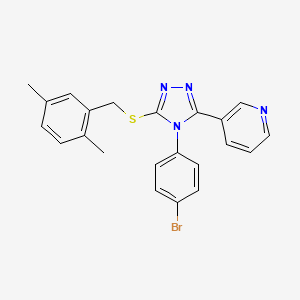
![[2-methoxy-4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12012040.png)
![2-(4-Ethyl-1-piperazinyl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12012048.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012052.png)

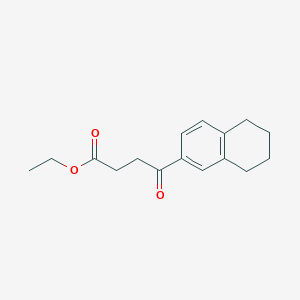
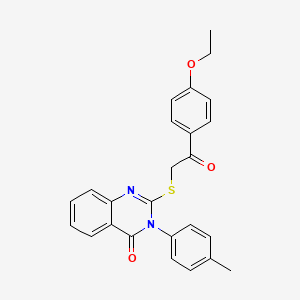
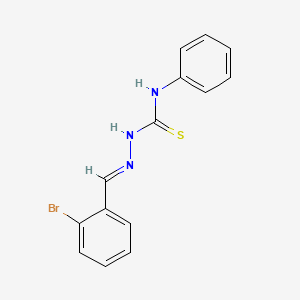

![4-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12012082.png)
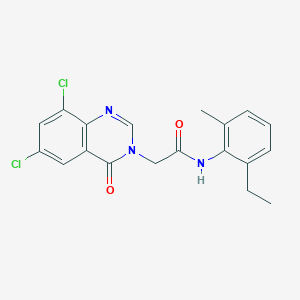
![Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B12012105.png)
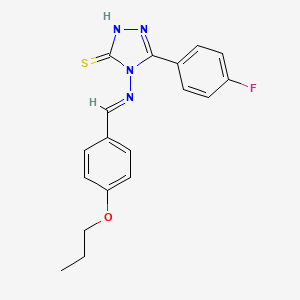
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012110.png)
